molecular formula C18H24O2 B030113 17beta-Estradiol-16,16,17-d3 CAS No. 79037-37-9

17beta-Estradiol-16,16,17-d3

Cat. No. B030113
CAS RN: 79037-37-9
M. Wt: 275.4 g/mol
InChI Key: VOXZDWNPVJITMN-SPGJGCHISA-N
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Description

17beta-Estradiol-16,16,17-d3 is a derivative of 17beta-estradiol, a well-known estrogen steroid hormone. Its unique structural modifications make it an interesting subject for various biochemical studies.

Synthesis Analysis

The synthesis of 17beta-estradiol derivatives involves multiple chemical steps. For instance, studies have demonstrated the synthesis of 17beta-estradiol-linked platinum(II) complexes, indicating complex multi-step processes to create specific derivatives (Descôteaux et al., 2003). Similarly, specific bromoacetoxy derivatives of estradiol have been synthesized for studying enzyme binding sites (Chin & Warren, 1975).

Molecular Structure Analysis

The molecular structure of 17beta-estradiol derivatives is critical for their biological activity. For example, the structure of human 17beta-hydroxysteroid dehydrogenase in complex with estradiol provides insights into the molecular interactions and binding sites (Breton et al., 1996). This kind of structural analysis is essential for understanding how derivatives like 17beta-Estradiol-16,16,17-d3 interact at the molecular level.

Chemical Reactions and Properties

Chemical reactions involving 17beta-estradiol derivatives are complex. For example, the chemical synthesis and biological evaluation of various 17beta-hydroxysteroid dehydrogenase inhibitors based on estradiol demonstrate the intricacies of chemical modifications and their biological implications (Laplante et al., 2008).

Physical Properties Analysis

The physical properties of 17beta-estradiol derivatives like solubility, stability, and melting points are crucial for their application in biochemical research. Studies on similar compounds, like the synthesis of 17beta-estradiol-platinum(II) complexes, often report these properties (Provencher-Mandeville et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other molecules, and biological activity, are key for understanding the role of 17beta-Estradiol-16,16,17-d3 in biological systems. The synthesis and evaluation of 17beta-hydroxysteroid dehydrogenase inhibitors provide insights into the chemical behavior of estradiol derivatives (Lilienkampf et al., 2009).

Scientific Research Applications

1. Cancer Research

17beta-Estradiol has been extensively studied in the context of cancer research. It's been found to stimulate the growth of mammary tumors and endometriosis through activation of estrogen receptor alpha (ERalpha). 17beta-Hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is responsible for the catalytic reduction of estrone (E1) into 17beta-Estradiol, making it a novel drug target (Bey et al., 2008). Furthermore, studies on human breast cancer lines have shown that low concentrations of 17beta-estradiol enhance cell proliferation, altering the cell cycle and increasing the proportion of cells in the S phase (Weichselbaum et al., 1978).

2. Neurological and Cognitive Effects

17beta-Estradiol is implicated in mnemonic-enhancing effects and has been observed to influence emotional and spatial memory. Studies involving rodents have shown that certain concentrations of 17beta-Estradiol can enhance memory in tasks like inhibitory avoidance and water maze (Rhodes & Frye, 2006). Additionally, neuroprotective effects of 17beta-Estradiol following ischemic stroke have been noted, with studies revealing that low, physiological concentrations of 17beta-Estradiol significantly protect the brain against stroke injury (Suzuki et al., 2009).

3. Immune System Interaction

The interaction of 17beta-Estradiol with the immune system, particularly its influence on dendritic cells, has been a subject of study. Research shows that 17beta-Estradiol can reduce the proliferation and stimulative capacity of spleen dendritic cells, increase their endocytosis, and up-regulate IL-10 mRNA level (Yang et al., 2005).

4. Cardiovascular Effects

17beta-Estradiol has been studied for its impact on the cardiovascular system. Research indicates that 17beta-Estradiol can increase endothelial cell volume, apical cell surface, and elasticity, mediated by Na+/H+ exchange, suggesting vasoprotective mechanisms that could be beneficial for cardiovascular health (Hillebrand et al., 2006).

5. Environmental Impact

The environmental impact of estrogenic hormones like 17beta-estradiol has been a subject of interest, particularly their sorption, mobility, and transformation in natural soil. Studies have found that despite their strong sorption to soil and labile nature, these hormones, including 17beta-estradiol, can be consistently detected at low concentrations in the environment (Casey et al., 2005).

Safety And Hazards

17beta-Estradiol-16,16,17-d3 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It has hazard classifications of Carc. 1B - Muta. 1B - Repr. 2 .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-SPGJGCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584000
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-Estradiol-16,16,17-d3

CAS RN

79037-37-9
Record name Estradiol-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79037-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79037-37-9
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